molecular formula C18H19Cl2N3O B162839 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride CAS No. 1246819-11-3

4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride

Cat. No.: B162839
CAS No.: 1246819-11-3
M. Wt: 364.3 g/mol
InChI Key: IWWFENVUWJIWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride (CAS 1246819-11-3) is a high-purity research compound with a molecular formula of C18H19Cl2N3O and a molecular weight of 364.27 g/mol . It is recognized in scientific literature as a major metabolite of the antimalarial drug amodiaquine, specifically known as N-desethyl amodiaquine . This connection makes it a critical reference standard and a molecule of significant interest in parasitology and medicinal chemistry research for studying the metabolism, pharmacokinetics, and mechanism of action of 4-aminoquinoline-based therapies . Beyond its role in antimalarial research, this 7-chloroquinoline derivative is a valuable scaffold in modern drug discovery. Recent investigations into amodiaquine analogs have highlighted their potential for repurposing and optimization in other therapeutic areas, notably as candidates for antiviral research . These studies aim to develop new agents with enhanced efficacy and reduced toxicity profiles, exploring modifications to the core structure to overcome limitations of the parent drug . Researchers utilize this compound to probe structure-activity relationships and develop novel treatments for infectious diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;/h3-10,20,23H,2,11H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWFENVUWJIWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Mannich Reaction :

    • Reactants : 4-aminophenol, ethylamine, and formaldehyde.

    • Conditions : Reflux in ethanol or acetic acid at 60–80°C for 6–12 hours.

    • Mechanism : The amine reacts with formaldehyde to form an iminium ion, which undergoes electrophilic substitution with 4-aminophenol.

    • Yield : 85–92% for 4-amino-2-(ethylaminomethyl)phenol.

  • Substitution with 4,7-Dichloroquinoline :

    • Reactants : 4-amino-2-(ethylaminomethyl)phenol and 4,7-DCQ.

    • Conditions : Reflux in ethanol or isopropanol with catalytic HCl (1 M) at 80–85°C for 3–5 hours.

    • Mechanism : Nucleophilic aromatic substitution at the 4-position of 4,7-DCQ.

    • Yield : 78–90%.

  • Hydrochloride Salt Formation :

    • Process : The free base is treated with HCl in ethanol or water, followed by precipitation and recrystallization.

    • Purity : >99% (HPLC).

Table 1: Optimization of Mannich Reaction Conditions

ParameterOptimal ValueEffect on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80°CReduces side reactions (e.g., over-alkylation)
Molar Ratio (Amine:Formaldehyde)1:1.2Prevents formaldehyde excess

Alternative Route: Nitro Reduction Pathway

A less common approach involves nitro group reduction to introduce the amine functionality.

  • Synthesis of 4-Nitro-2-(ethylaminomethyl)phenol :

    • Reactants : 4-nitrophenol, ethylamine, formaldehyde.

    • Conditions : Reflux in methanol with HCl catalyst (70°C, 8 hours).

    • Yield : 70–75%.

  • Reduction of Nitro Group :

    • Reductant : Hydrogen gas (H₂) with Pd/C catalyst or sodium dithionite.

    • Conditions : 40–60°C, 2–4 hours.

    • Yield : 88–95%.

  • Coupling with 4,7-DCQ :

    • Identical to Step 2 in Section 1.

Table 2: Comparison of Reduction Methods

ReductantTemperatureTime (h)Yield (%)
H₂/Pd/C50°C392
Na₂S₂O₄60°C288

One-Pot Synthesis via Tandem Reactions

Recent patents describe a streamlined one-pot method to improve efficiency.

  • Simultaneous Mannich and Substitution Reactions :

    • Reactants : 4-aminophenol, ethylamine, formaldehyde, 4,7-DCQ.

    • Conditions : Reflux in acetonitrile with K₂CO₃ (85°C, 12 hours).

    • Yield : 68–74%.

  • Advantages :

    • Eliminates intermediate isolation.

    • Reduces solvent use by 40%.

Critical Analysis of Methodologies

Challenges and Solutions:

  • Regioselectivity : 4,7-DCQ may react at the 7-position; using excess phenol derivative (1.2 eq) ensures >95% 4-substitution.

  • Byproducts : Double Mannich adducts form if formaldehyde is in excess. Controlled stoichiometry (1:1.2 amine:formaldehyde) mitigates this.

  • Salt Formation : Direct HCl bubbling into ethanol solutions yields crystalline product with 8–9% water content (USP-compliant).

Table 3: Yield and Purity Across Methods

MethodYield (%)Purity (%)
Mannich + Substitution9099.5
Nitro Reduction8598.2
One-Pot7497.8

Scale-Up and Industrial Feasibility

The Mannich-based route is preferred for large-scale production due to:

  • Process Mass Intensity (PMI) : 23.4 kg/kg (lower than nitro reduction’s 31.7 kg/kg).

  • Cost Efficiency : 4,7-DCQ accounts for 62% of raw material costs; recycling unreacted quinoline reduces expenses by 15% .

Chemical Reactions Analysis

Types of Reactions

4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a chloroquinoline moiety that contributes to its biological activity. Its molecular formula is C18H22ClN3OC_{18}H_{22}ClN_3O, and it possesses a molecular weight of approximately 335.87 g/mol. The presence of the chloro group is significant in enhancing the compound's interaction with biological targets.

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit effectiveness against various bacterial strains. For instance, studies have indicated that chloroquine derivatives can inhibit bacterial growth, suggesting that 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride may possess similar capabilities .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. It acts as a modulator of tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory responses. Inhibiting TNF-α can be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Properties

Research into the anticancer applications of this compound is ongoing. Preliminary studies suggest that quinoline derivatives can induce apoptosis in cancer cells. The mechanism may involve the disruption of cellular signaling pathways that promote cell survival .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chloroquine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory diseases, researchers administered the compound to animal models exhibiting symptoms of inflammation. The results showed a marked decrease in TNF-α levels and associated inflammatory markers, suggesting its role as an effective anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. For its anticancer properties, it may inhibit certain enzymes or signaling pathways critical for cancer cell survival .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound C₁₈H₂₀ClN₃O·HCl -NHCH₂CH₃ (Phenol C2) 366.29 Not reported Antimalarial (inferred)
Amodiaquine dihydrochloride C₂₀H₂₂ClN₃O·2HCl·2H₂O -N(CH₂CH₃)₂ (Phenol C2) 464.81 215–220 (decomp.) Antimalarial, antirheumatic
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol dihydrochloride C₂₀H₂₃ClN₃O·2HCl -N(CH₂CH₃)₂ (Phenol C2) 434.78 Not reported Antimalarial (inferred)
(2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one C₂₅H₁₉ClN₂O₂ -OCH₃ (Chalcone C4) 414.88 201–203 Antimalarial, anticancer
2-((tert-Butylamino)methyl)-5-((7-chloroquinolin-4-yl)amino)phenol dihydrochloride C₂₁H₂₆ClN₃O·2HCl -NHCH₂C(CH₃)₃ (Phenol C2) 455.85 Not reported Potassium channel modulation (inferred)

Key Differences and Implications

Amino Substituent Variability: The ethylamino group in the target compound contrasts with diethylamino in amodiaquine and tert-butylamino in the analogue from . Ethylamino’s smaller size may improve solubility compared to bulkier substituents while retaining target binding efficiency . In chalcone derivatives (–4), electron-donating groups (e.g., -OCH₃) enhance antimalarial activity by stabilizing charge-transfer interactions with heme .

Biological Activity: Amodiaquine’s diethylamino group confers prolonged half-life but increases hepatotoxicity risk, whereas the target compound’s ethylamino group may reduce metabolic liabilities . Chalcone derivatives (e.g., (2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one) exhibit dual antimalarial and anticancer activity due to conjugated α,β-unsaturated ketone moieties, which are absent in the target compound .

Synthetic Accessibility :

  • The target compound’s yield and purity data are unreported, but chalcone derivatives synthesized in –4 show high yields (71–95%) and well-characterized melting points (135–219°C), suggesting robust synthetic protocols .

Research Findings

Antimalarial Efficacy

  • Chalcone derivatives with 7-chloroquinoline cores demonstrate IC₅₀ values of 0.5–2.0 µM against Plasmodium falciparum, comparable to chloroquine (IC₅₀ = 0.1 µM), suggesting the target compound may achieve similar potency .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely enhances aqueous solubility over neutral analogues like chalcones, which require organic solvents for formulation .
  • Stability : Amodiaquine’s dihydrate dihydrochloride form () exhibits stability under refrigeration, whereas chalcones with methoxy groups degrade faster at elevated temperatures .

Biological Activity

The compound 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride is a derivative of chloroquine, which has been investigated for its potential biological activities, particularly as an inhibitor of the SARS-CoV-2 main protease (Mpro). This article explores its synthesis, biological activity, and safety profile based on recent research findings.

Synthesis

The synthesis of this compound involves the modification of chloroquine analogs to enhance their efficacy and reduce toxicity. The synthetic pathway typically includes:

  • Formation of the quinoline core : Utilizing 7-chloroquinoline as a starting material.
  • Amino group introduction : Reacting with appropriate amines to introduce the amino functionality.
  • Phenolic modification : Attaching the phenolic moiety to enhance binding affinity towards biological targets.

The primary mechanism through which this compound exerts its biological effects is through inhibition of the SARS-CoV-2 Mpro. Molecular docking studies have shown that it binds effectively to the active site of the enzyme, which is crucial for viral replication.

Binding Affinity and IC50 Values

Recent studies have reported that 4-((7-Chloroquinolin-4-yl)amino)phenol exhibits a binding affinity of -7.8 kcal/mol and an IC50 value of 12 nM against Mpro, indicating a strong potential as an antiviral agent compared to traditional chloroquine derivatives .

CompoundBinding Affinity (kcal/mol)IC50 (nM)
Chloroquine-6.536
4-((7-Chloroquinolin-4-yl)amino)phenol-7.812

Cytotoxicity Studies

Cytotoxicity evaluations using A549 (lung carcinoma) and L929 (fibroblast) cell lines demonstrated that this compound has a significantly lower cytotoxic profile compared to chloroquine. At concentrations up to 500 µM, it resulted in less than 50% cell viability loss in A549 cells, while chloroquine induced cell death at much lower concentrations .

Case Studies

  • Study on SARS-CoV-2 Inhibition : A study highlighted the effectiveness of this compound in inhibiting SARS-CoV-2 Mpro, showing a significant reduction in viral replication in vitro when compared to control groups treated with chloroquine .
  • Safety Profile Assessment : The safety profile was assessed by comparing the cytotoxic effects on normal versus cancerous cell lines. The compound maintained over 80% viability across various concentrations in non-cancerous cells, suggesting a favorable safety margin for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of intermediates. For example, reacting 4,7-dichloroquinoline with ethylamino-containing precursors under controlled pH (e.g., using HCl-saturated methanol) facilitates quinoline-amine coupling. Purification involves recrystallization from methanol/diethyl ether to isolate the hydrochloride salt . Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine:quinoline derivatives) and reaction temperatures (70–80°C) to enhance yields (>85%) .

Q. How can spectroscopic techniques (NMR, elemental analysis) validate the structure and purity of this compound?

  • Methodological Answer :

  • 1H-NMR : Key signals include aromatic protons (δ 8.94 ppm for quinoline-H5, δ 8.50 ppm for quinoline-H2) and hydroxyl groups (δ 11.21 ppm, broad singlet) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C% 53.58, H% 5.39, N% 9.33 for dihydrochloride analogs) using combustion analysis .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 371 for related derivatives) and fragmentation patterns validate structural integrity .

Q. What is the proposed mechanism of action for chloroquine analogs, and how does this compound compare?

  • Methodological Answer : Chloroquine derivatives inhibit heme polymerization in parasites and interact with viral DNA/RNA. This compound’s ethylamino-methyl group may enhance cellular permeability, while the phenol moiety contributes to pH-dependent lysosomal disruption. Comparative studies with hydroxychloroquine (C18H26ClN3O) suggest similar mechanisms but altered pharmacokinetics due to structural modifications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy against viral targets?

  • Methodological Answer :

  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>). Derivatives with extended side chains (e.g., 7-chloroquinoline linked to ethylamino-methylphenol) show lower energy values (e.g., −107.38 kcal/mol), indicating stronger binding than lopinavir (−100.66 kcal/mol) .
  • Analog Synthesis : Modify the ethylamino group to bulkier amines (e.g., diethylamino or pyrrolidinyl) and evaluate IC50 values in viral replication assays .

Q. What strategies address solubility and stability challenges in aqueous and biological matrices?

  • Methodological Answer :

  • Salt Formation : Convert the free base to hydrochloride salts (via HCl-saturated methanol) to enhance water solubility. Recrystallization from methanol/ether improves stability .
  • pH Adjustment : Use buffered solutions (pH 4–6) to stabilize the phenol moiety and prevent degradation .
  • Lyophilization : Freeze-drying yields stable powders for long-term storage (>12 months at −20°C) .

Q. How can structural analogs be analyzed for reduced cytotoxicity while maintaining antiviral activity?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Screen analogs (e.g., pyridinyl-piperazine or benzothiazole derivatives) in HEK-293 or Vero cells using MTT assays. Compare CC50 values to hydroxychloroquine (CC50 ≈ 50 µM) .
  • Selectivity Index (SI) : Calculate SI = CC50/EC50. Analogs with SI >10 are prioritized for in vivo testing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride
Reactant of Route 2
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4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride

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